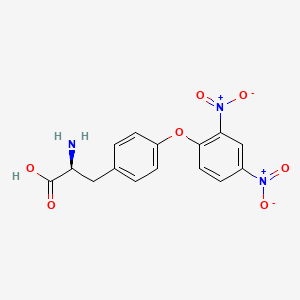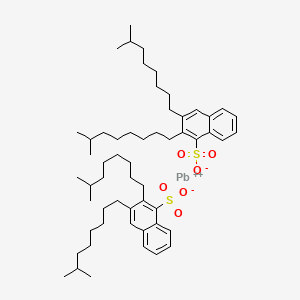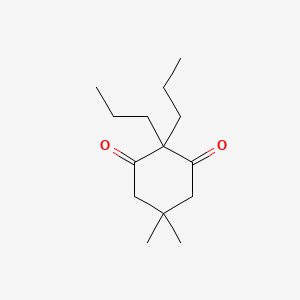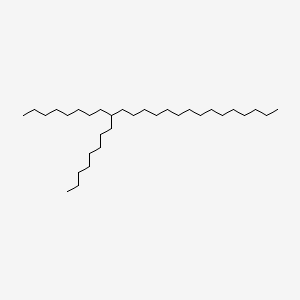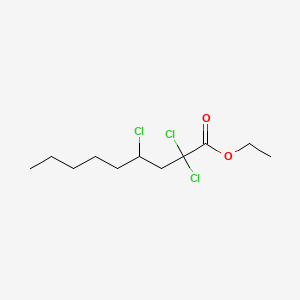
Ethyl 2,2,4-trichlorononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2,4-trichlorononanoate is an organic compound with the molecular formula C11H19Cl3O2 It is a chlorinated ester, characterized by the presence of three chlorine atoms attached to a nonanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2,4-trichlorononanoate typically involves the esterification of 2,2,4-trichlorononanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2,4-trichlorononanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of 2,2,4-trichlorononanoic acid.
Reduction: Formation of less chlorinated nonanoates.
Substitution: Formation of hydroxyl or amino derivatives of nonanoates.
Scientific Research Applications
Ethyl 2,2,4-trichlorononanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated ester functionalities into molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chlorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ethyl 2,2,4-trichlorononanoate involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms can enhance its binding affinity to certain targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2,2,4-trichlorobutanoate: Another chlorinated ester with a shorter carbon chain.
Ethyl 2,2,4-trichloropentanoate: Similar structure but with a five-carbon chain.
Ethyl 2,2,4-trichlorohexanoate: Similar structure but with a six-carbon chain.
Comparison: Ethyl 2,2,4-trichlorononanoate is unique due to its longer carbon chain, which can influence its physical and chemical properties, such as solubility and reactivity. The presence of three chlorine atoms also imparts distinct characteristics compared to other chlorinated esters with fewer chlorine atoms or shorter carbon chains.
Properties
CAS No. |
68039-28-1 |
|---|---|
Molecular Formula |
C11H19Cl3O2 |
Molecular Weight |
289.6 g/mol |
IUPAC Name |
ethyl 2,2,4-trichlorononanoate |
InChI |
InChI=1S/C11H19Cl3O2/c1-3-5-6-7-9(12)8-11(13,14)10(15)16-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
JPICAFMHFSTXNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(C(=O)OCC)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)
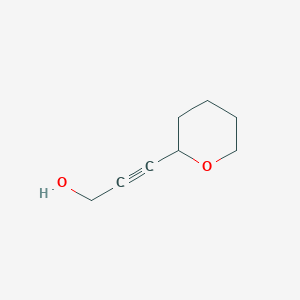
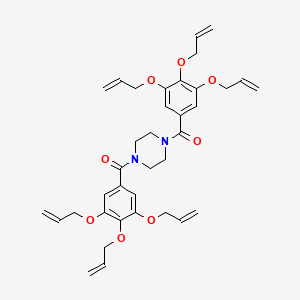
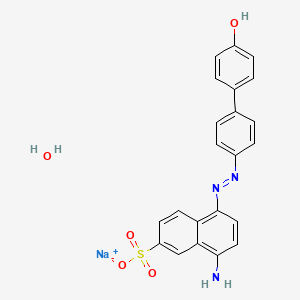
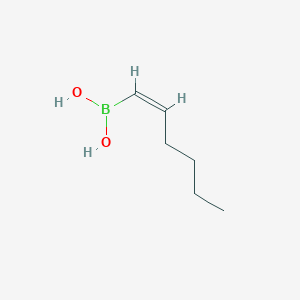
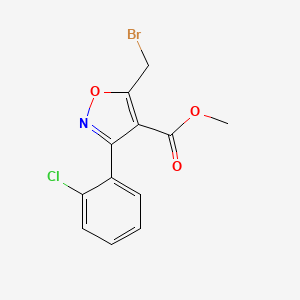
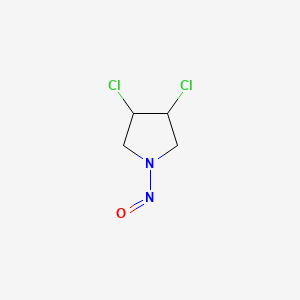
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
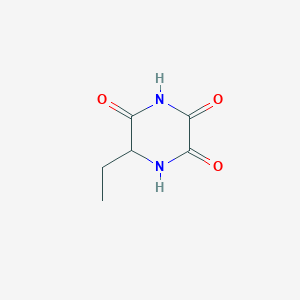
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
